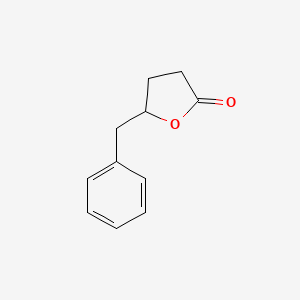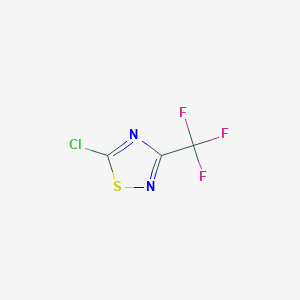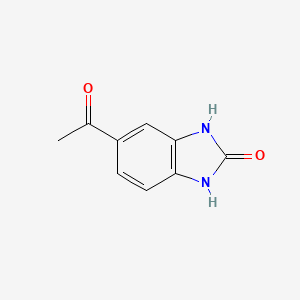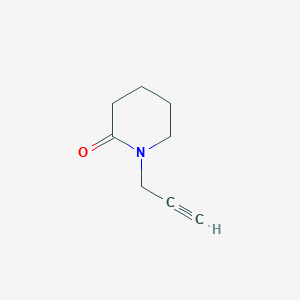
2,4,5-Trimethylbenzenesulfonyl chloride
Vue d'ensemble
Description
2,4,5-Trimethylbenzenesulfonyl chloride (TMSC) is a widely used reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive compounds. It is a colorless, crystalline solid with a melting point of 138°C, and is soluble in water, ethanol, and other polar organic solvents. TMSC is a powerful sulfonating agent and is used in a variety of reactions, including alkylation, acylation, and condensation reactions.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- Synthesis of Benzenesulfonyl Hydrazones : Research by Popiołek et al. (2021) demonstrated the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones. These compounds showed promising antimicrobial properties, particularly against Gram-positive bacterial strains.
Solid-Phase Synthesis Applications
- Polymer-Supported Benzenesulfonamides : Fülöpová and Soural (2015) discussed the use of polymer-supported benzenesulfonamides, prepared from primary amines and nitrobenzenesulfonyl chloride, in various chemical transformations, including the synthesis of privileged scaffolds. This indicates a broad utility in synthetic chemistry (Fülöpová & Soural, 2015).
Applications in Analytical Chemistry
- Detection of Estrogens : A study by Higashi et al. (2006) highlighted the use of nitrobenzenesulfonyl chloride derivatives in enhancing the detection of estrogens in biological fluids using LC-MS, showcasing its role in improving analytical sensitivity and specificity (Higashi et al., 2006).
Proton Conductivity Studies
- 2,4,5-Trimethylbenzenesulfonic Acid Dihydrate : Pisareva et al. (2018) isolated 2,4,5-trimethylbenzenesulfonic acid dihydrate and investigated its crystal structure and proton conductivity. The study found that the proton and deuterium in the cations shifted within the strong hydrogen bond, indicating potential applications in humidity sensing and proton-conducting materials (Pisareva et al., 2018).
Antibacterial and Enzyme Inhibition
- N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl) Benzenesulfonamides : Abbasi et al. (2015) synthesized derivatives of 4-methylbenzenesulfonyl chloride and evaluated their antibacterial and enzyme inhibition potentials. The compounds showed strong antibacterial properties and moderate enzyme inhibition, suggesting their potential as therapeutic agents (Abbasi et al., 2015).
Safety and Hazards
While specific safety data for 2,4,5-Trimethylbenzenesulfonyl chloride was not found, sulfonyl chlorides are generally considered to be hazardous. They can cause severe skin burns and eye damage, and may be harmful if swallowed . They should be handled with appropriate personal protective equipment and any spills should be absorbed to prevent material damage .
Mécanisme D'action
Target of Action
2,4,5-Trimethylbenzenesulfonyl chloride is an organic compound that is widely used in the field of organic synthesis . It serves as an important reagent and is often used as a source of sulfonyl chloride . The primary targets of this compound are various organic compounds that can react with sulfonyl chloride to form amides, esters, and ketones .
Mode of Action
The compound interacts with its targets through a process known as sulfonylation . In this process, the sulfonyl chloride group of this compound reacts with a nucleophile (such as an amine or alcohol) present in the target molecule to form a sulfonamide or sulfonate ester . This reaction results in the formation of new compounds with altered properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the formation of new compounds through the sulfonylation process . The resulting compounds can have a wide range of properties and potential applications, depending on the nature of the target molecule.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is flammable and can decompose under conditions of heat, contact with acidic substances, water, and humid air . Therefore, it is typically stored and used under controlled conditions to ensure its stability and effectiveness .
Analyse Biochimique
Biochemical Properties
2,4,5-Trimethylbenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics research . It is known to interact with various enzymes, proteins, and other biomolecules. The sulfonyl chloride group in this compound can react with nucleophilic groups such as amines and alcohols, forming sulfonamide and sulfonate esters, respectively . These interactions are crucial in the modification of proteins and peptides, aiding in the study of protein function and structure .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form covalent bonds with nucleophilic groups in proteins can lead to changes in protein activity and function, thereby impacting cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic groups in biomolecules . This interaction can result in the inhibition or activation of enzymes, depending on the specific protein and the site of modification . Additionally, the compound can influence gene expression by modifying transcription factors or other proteins involved in the regulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is known to be stable under dry conditions but can degrade in the presence of moisture, leading to the formation of hydrochloric acid and other by-products . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, particularly in terms of protein modification and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, it can lead to adverse effects, including cellular damage and toxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modifications without causing harmful side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can be metabolized by enzymes that catalyze the hydrolysis of the sulfonyl chloride group, leading to the formation of sulfonic acids and other metabolites . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, where it can accumulate in specific cellular compartments . The distribution of this compound within cells can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on protein activity and function .
Propriétés
IUPAC Name |
2,4,5-trimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHIKFWALHYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536275 | |
| Record name | 2,4,5-Trimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92890-80-7 | |
| Record name | 2,4,5-Trimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)







![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)